Cas no 185153-47-3 (2-(2,6-Dichloro-4-methylphenyl)acetic acid)

2-(2,6-Dichloro-4-methylphenyl)acetic acid is a chlorinated aromatic carboxylic acid with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a dichloro-methyl-substituted phenyl ring, provides steric and electronic properties useful in intermediate reactions. The compound exhibits stability under typical reaction conditions, making it suitable for further functionalization, such as esterification or amidation. Its high purity and well-defined molecular structure ensure reproducibility in research and industrial processes. The presence of both electron-withdrawing chloro groups and an electron-donating methyl group enhances its versatility in fine chemical synthesis. Proper handling and storage are recommended due to its potential reactivity as an acid.
2-(2,6-Dichloro-4-methylphenyl)acetic acid structure
185153-47-3 structure
商品名:2-(2,6-Dichloro-4-methylphenyl)acetic acid
CAS番号:185153-47-3
MF:C9H8Cl2O2
メガワット:219.06462097168
CID:5007673

2-(2,6-Dichloro-4-methylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2,6-dichloro-4-methylphenylacetic acid
    • 2-(2,6-Dichloro-4-methylphenyl)acetic acid
    • インチ: 1S/C9H8Cl2O2/c1-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)
    • InChIKey: QDEJBTKPIZBJAW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C=C(C=1CC(=O)O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 37.3

2-(2,6-Dichloro-4-methylphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010005931-250mg
2,6-Dichloro-4-methylphenylacetic acid
185153-47-3 97%
250mg
$504.00 2023-09-02
Alichem
A010005931-500mg
2,6-Dichloro-4-methylphenylacetic acid
185153-47-3 97%
500mg
$847.60 2023-09-02
Alichem
A010005931-1g
2,6-Dichloro-4-methylphenylacetic acid
185153-47-3 97%
1g
$1445.30 2023-09-02

2-(2,6-Dichloro-4-methylphenyl)acetic acid 関連文献

2-(2,6-Dichloro-4-methylphenyl)acetic acidに関する追加情報

Recent Advances in the Study of 2-(2,6-Dichloro-4-methylphenyl)acetic acid (CAS: 185153-47-3)

The compound 2-(2,6-Dichloro-4-methylphenyl)acetic acid (CAS: 185153-47-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief synthesizes the latest findings regarding this compound, focusing on its chemical properties, biological activities, and emerging applications in medicinal chemistry.

Recent structural-activity relationship (SAR) studies have revealed that the dichloro-methyl substitution pattern on the phenyl ring contributes to the compound's unique electronic properties and molecular interactions. The acetic acid moiety provides an important functional handle for further chemical modifications, making this scaffold particularly valuable for medicinal chemistry applications. Density functional theory (DFT) calculations published in 2023 have provided new insights into the compound's conformational preferences and potential binding modes with biological targets.

In pharmacological research, 2-(2,6-Dichloro-4-methylphenyl)acetic acid has shown promising activity as a precursor in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). A 2024 study demonstrated its effectiveness as an intermediate in developing selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs. The compound's metabolic stability and pharmacokinetic profile have been extensively characterized in recent preclinical studies, showing favorable absorption and distribution properties.

Emerging applications in targeted drug delivery systems have been reported, where researchers have utilized the compound's chemical structure as a linker in antibody-drug conjugates (ADCs). The specific substitution pattern allows for controlled release of payloads while maintaining conjugate stability in circulation. Recent patent filings (2023-2024) indicate growing commercial interest in these applications, particularly in oncology therapeutics.

Analytical method development for this compound has advanced significantly, with new HPLC and LC-MS/MS protocols achieving detection limits below 1 ng/mL in biological matrices. These methodological improvements have facilitated more accurate pharmacokinetic studies and impurity profiling in pharmaceutical formulations containing this compound or its derivatives.

The safety profile of 2-(2,6-Dichloro-4-methylphenyl)acetic acid continues to be evaluated through comprehensive toxicological studies. Recent findings suggest that while the compound shows good tolerability in acute exposure models, chronic toxicity studies recommend careful dose optimization for therapeutic applications. These results have important implications for its potential transition to clinical development.

Future research directions highlighted in recent reviews include exploration of the compound's potential in neurodegenerative disease therapeutics and its use as a building block for developing novel PET radiotracers. The unique physicochemical properties of this scaffold make it particularly suitable for blood-brain barrier penetration, opening new possibilities for CNS drug development.

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